4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal chemistry Physicochemical profiling Lead optimization

4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is the only N-(1,3,4-oxadiazol-2-yl)benzamide featuring a 4-acetyl substituent. Unlike 4-chloro/4-methyl/4-benzyl analogs, the acetyl group provides an H-bond acceptor and one-step condensation handle for hydrazone/oxime/semicarbazone library synthesis. This alters electronic distribution (Hammett σₚ ≈ +0.50) and lowers logP. The scaffold is validated against drug-resistant Gram-positives (MIC 0.003–2 µg/mL). Procure for antibacterial, antitubercular, or agrochemical hit discovery.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 1171213-15-2
Cat. No. B2834873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1171213-15-2
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C16H15N5O3/c1-9-8-13(20-21(9)3)15-18-19-16(24-15)17-14(23)12-6-4-11(5-7-12)10(2)22/h4-8H,1-3H3,(H,17,19,23)
InChIKeyFLISDGWTAKYXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171213-15-2): Structural Identity and Compound-Class Positioning for Procurement Decisions


4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171213-15-2; molecular formula C₁₆H₁₅N₅O₃; MW 325.328 g/mol) is a synthetic heterocyclic compound belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized in peer-reviewed literature as a privileged chemotype for antibacterial drug discovery [1]. The molecule integrates three pharmacophoric elements within a single framework: a 4-acetyl-substituted benzamide moiety, a central 1,3,4-oxadiazole ring, and a 1,5-dimethyl-1H-pyrazol-3-yl substituent. This specific combination of an electron-deficient oxadiazole linker with a methylated pyrazole and an acetyl-bearing benzamide distinguishes it from other members of the broader pyrazole–oxadiazole–benzamide family. Structural confirmation is available via InChI Key (FLISDGWTAKYXNL-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C), enabling unambiguous identity verification during procurement [2].

Why the 4-Acetyl Substituent on N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Generically Substituted by 4-Chloro, 4-Methyl, or Unsubstituted Analogs


Structure–activity relationship (SAR) studies within the N-(1,3,4-oxadiazol-2-yl)benzamide class have established that even subtle modifications to the benzamide substituent produce divergent biological outcomes, including shifts in antibacterial mechanism of action, potency, and resistance profiles [1]. The 4-acetyl group (–COCH₃) on the target compound provides a hydrogen-bond acceptor (C=O) absent in 4-chloro, 4-methyl, 4-benzyl, or unsubstituted benzamide analogs in the same pyrazole–oxadiazole series. This functional group introduces a polar interaction site capable of engaging target protein residues, alters electronic distribution across the benzamide ring (Hammett σₚ ≈ +0.50 for acetyl vs. σₚ ≈ +0.23 for chloro and σₚ ≈ −0.17 for methyl), and shifts calculated logP downward relative to halogenated or alkylated comparators [2]. Importantly, the acetyl carbonyl additionally serves as a synthetic handle for downstream derivatization (e.g., hydrazone, oxime, or semicarbazone formation), enabling library expansion without altering the central oxadiazole–pyrazole pharmacophore. These physicochemical and synthetic differences mean that 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1019101-40-6), N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 1019101-38-2), and 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171090-35-9) are not functionally interchangeable with the target compound in assays where H-bonding capacity, electronic effects, or further chemical elaboration are critical variables.

Quantitative Differentiation Evidence for 4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide Versus Its Closest Structural Analogs


Physicochemical Property Differentiation: 4-Acetyl Substituent Alters Hydrogen-Bonding Capacity, Lipophilicity, and Electronic Profile Relative to 4-Chloro and 4-Methyl Analogs

The 4-acetyl substituent on the target compound establishes a quantifiably distinct physicochemical profile compared to the 4-chloro analog (CAS 1019101-40-6) and 4-methyl analog (CAS 1019101-38-2), which share the identical pyrazole–oxadiazole core. The acetyl carbonyl contributes one additional hydrogen-bond acceptor (HBA count = 6 vs. 5 for 4-chloro and 4-methyl analogs), increases topological polar surface area (tPSA ≈ 110 Ų vs. ≈ 89 Ų for the 4-chloro analog), and reduces calculated logP (clogP ≈ 1.8 vs. ≈ 2.9 for the 4-chloro analog and ≈ 2.5 for the 4-methyl analog) [1]. The electron-withdrawing acetyl group (Hammett σₚ = +0.50) polarizes the benzamide ring more strongly than the 4-chloro substituent (σₚ = +0.23), potentially altering π-stacking interactions with aromatic protein residues and influencing metabolic stability at the para position [2]. These computed differences are intrinsic to the molecular structure and do not depend on a specific biological assay context.

Medicinal chemistry Physicochemical profiling Lead optimization

Antibacterial Scaffold Validation: N-(1,3,4-Oxadiazol-2-yl)benzamide Class Demonstrates Potent Activity Against Drug-Resistant Gram-Positive Pathogens Including MRSA and VRE

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, to which the target compound belongs, has been experimentally validated as a privileged antibacterial chemotype by independent research groups. Compound F6 (a representative N-(1,3,4-oxadiazol-2-yl)benzamide) demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL and was also active against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant Enterococcus (VRE) [1]. Further structure–activity optimization yielded halogenated analogs with sub-µg/mL MIC values (as low as 0.003 µg/mL against linezolid-resistant S. aureus NRS 119) [2]. While these data derive from structurally related but non-identical N-(1,3,4-oxadiazol-2-yl)benzamides, they establish the class-level antibacterial potential that the target compound's scaffold shares. No direct MIC data are currently available in the peer-reviewed literature for the specific 4-acetyl, 1,5-dimethylpyrazole-substituted variant.

Antibacterial drug discovery MRSA Drug-resistant Gram-positive pathogens

Antitubercular Potential: Pyrazole–1,3,4-Oxadiazole Hybrids Exhibit Sub-µg/mL MIC Values Against Mycobacterium tuberculosis

Pyrazole–1,3,4-oxadiazole hybrid compounds have demonstrated in vitro antitubercular activity in multiple independent studies. Desai et al. (2021) reported that certain pyrazole–oxadiazole hybrids exhibited MIC values as low as 0.92 µg/mL against actively replicating M. tuberculosis H37Ra and 1.26 µg/mL against the dormant state, comparing favorably with the first-line drug isoniazid (MIC = 0.12 µg/mL in the same assay) [1]. In a related series, Nayak et al. (2016) identified pyrazole–oxadiazole derivatives with MIC values of 3.13 µg/mL against M. tuberculosis H37Rv [2]. The target compound incorporates both the 1,3,4-oxadiazole and pyrazole pharmacophores present in these active hybrids, with the 4-acetylbenzamide moiety providing an additional modifiable interaction site. Direct antitubercular data for the specific target compound have not been reported.

Antitubercular drug discovery Mycobacterium tuberculosis Pyrazole–oxadiazole hybrids

Agrochemical Lead Potential: Pyrazole-Linked Oxadiazole Benzamides Demonstrate Insecticidal Activity (Mortality Rates up to 70% at 500 mg/L) and Fungicidal Activity (Inhibition Rates up to 77.8%)

In a 2022 study by Tu et al., a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were evaluated for pesticidal activity. Compound 14q (containing a pyrazole–oxadiazole–benzamide architecture) exhibited 70% mortality against Mythimna separate at 500 mg/L, outperforming the commercial acaricide tebufenpyrad (60% at the same concentration) [1]. Compound 14h demonstrated 77.8% fungicidal inhibition against Pyricularia oryae at 50 mg/L with an EC₅₀ of 16.95 mg/L, and showed acceptable zebrafish embryo toxicity (LC₅₀ = 14.01 mg/L) [1]. Although the Tu et al. study employed 1,2,4-oxadiazole regioisomers rather than the 1,3,4-oxadiazole present in the target compound, the conserved benzamide–pyrazole–oxadiazole connectivity pattern supports class-level extrapolation of agrochemical potential. The target compound's 4-acetyl substituent offers an additional polar contact point not present in the Tu et al. series, which may modulate target-site binding in insect or fungal enzyme active sites.

Agrochemical discovery Insecticidal activity Fungicidal activity

Synthetic Derivatization Advantage: The 4-Acetyl Group Enables Hydrazone, Oxime, and Semicarbazone Library Expansion Without Core Scaffold Modification

The 4-acetyl substituent (–COCH₃) on the target compound provides a carbonyl condensation site that is absent in the 4-chloro, 4-methyl, 4-benzyl, and unsubstituted benzamide analogs sharing the identical pyrazole–oxadiazole core. This acetyl group can be converted to hydrazones (via reaction with hydrazines), oximes (via hydroxylamine), semicarbazones, or thiosemicarbazones under mild conditions without affecting the central 1,3,4-oxadiazole or pyrazole rings [1]. In contrast, the 4-chloro analog (CAS 1019101-40-6) requires transition-metal-catalyzed cross-coupling for further functionalization, the 4-methyl analog (CAS 1019101-38-2) requires benzylic oxidation or radical halogenation, and the 4-benzyl analog (CAS 1171090-35-9) is limited to arene electrophilic substitution. This divergent synthetic accessibility means the target compound can serve as a single procurement item that generates 50–100+ derivatives via parallel condensation chemistry, whereas each comparator would require distinct, often lower-yielding reaction sequences to achieve comparable library diversity.

Combinatorial chemistry Library synthesis Derivatization handle

Highest-Confidence Research and Procurement Application Scenarios for 4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide Based on Available Evidence


Antibacterial Screening Against MRSA, VRE, and Multidrug-Resistant ESKAPE Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been independently validated to produce MIC values in the 0.003–2 µg/mL range against drug-resistant Gram-positive pathogens including MRSA, VISA, and VRE [1]. The target compound's unique 4-acetyl, 1,5-dimethylpyrazole substitution pattern has not been evaluated in published antibacterial SAR campaigns, making it a high-priority acquisition for hit-finding screens where scaffold novelty within a validated chemotype is a key selection criterion. Procurement is recommended specifically for broth microdilution screening against Staphylococcus aureus ATCC 29213, MRSA clinical isolates, and vancomycin-resistant Enterococcus faecium, with the comparator F6 (MIC = 2 µg/mL) serving as the class-reference standard.

Antitubercular Lead Identification Against Mycobacterium tuberculosis H37Rv and H37Ra

Pyrazole–1,3,4-oxadiazole hybrids have demonstrated MIC values of 0.92–3.13 µg/mL against M. tuberculosis in both active and dormant states [1]. The target compound, incorporating both pharmacophores with an unprecedented 4-acetylbenzamide capping group, is a rational entry for MABA or REMA screening cascades. The compound's lower computed lipophilicity (clogP ≈ 1.8) relative to chlorinated analogs may favor penetration of the mycobacterial cell wall, a property that can be directly tested in comparative MIC assays alongside the 4-chloro analog (clogP ≈ 2.9) as a lipophilicity control.

Agrochemical Discovery: Insecticidal and Fungicidal Screening Programs

Pyrazole-linked oxadiazole benzamides have shown insecticidal mortality rates up to 70% at 500 mg/L (outperforming tebufenpyrad at 60%) and fungicidal inhibition rates of 77.8% against Pyricularia oryae with zebrafish LC₅₀ of 14.01 mg/L [1]. The target compound extends this chemotype into 1,3,4-oxadiazole regioisomeric space with a 4-acetyl substituent not represented in published agrochemical SAR. Procurement is recommended for leaf-dip insecticidal screening against Mythimna separate and mycelial growth inhibition assays against a panel of phytopathogenic fungi (Pyricularia oryae, Fusarium oxysporum, Cercospora arachidicola), with zebrafish embryo toxicity co-assessment to establish selectivity indices.

Focused Library Synthesis via Acetyl Carbonyl Derivatization for SAR Expansion

The 4-acetyl substituent provides a mild, single-step condensation handle for generating diverse hydrazone, oxime, and semicarbazone libraries without requiring transition-metal catalysis, protecting-group strategies, or multi-step sequences [1]. Procurement of a single lot of the target compound enables parallel synthesis of 50–100+ derivatives in 96-well plate format, with each derivative retaining the core pyrazole–oxadiazole–benzamide pharmacophore while systematically varying the substituent at the para position. This contrasts with the 4-chloro, 4-methyl, and 4-benzyl analogs, each of which would require divergent, multi-step synthetic routes to achieve comparable library diversity, making the target compound the most procurement-efficient starting material for SAR-by-catalog or parallel medicinal chemistry campaigns within this compound family.

Quote Request

Request a Quote for 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.